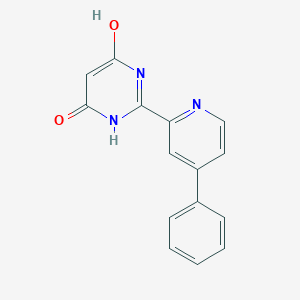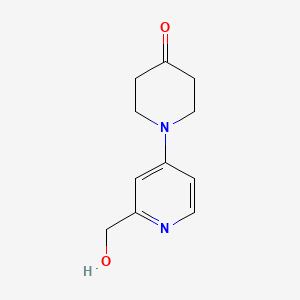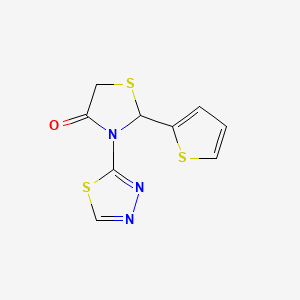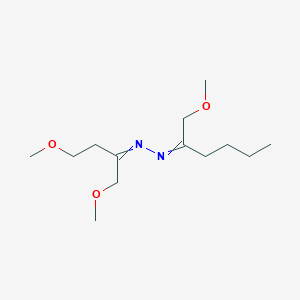
1-(1,4-Dimethoxybutan-2-ylidene)-2-(1-methoxyhexan-2-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is a chemical compound with the molecular formula C12H24N2O3. It is known for its unique structure, which includes a hydrazone functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone typically involves the reaction of 2-Hexanone with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone: A related compound with a simpler structure, lacking the hydrazone group.
1-Methoxy-2-propanone: Another similar compound with a different functional group arrangement.
3-Methoxy-2-hexanone: Shares some structural similarities but differs in the position of the methoxy group.
Uniqueness
2-Hexanone, 1-methoxy-,2-[3-methoxy-1-(methoxymethyl)propylidene]hydrazone is unique due to its specific hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
30692-36-5 |
|---|---|
Fórmula molecular |
C13H26N2O3 |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
N-(1,4-dimethoxybutan-2-ylideneamino)-1-methoxyhexan-2-imine |
InChI |
InChI=1S/C13H26N2O3/c1-5-6-7-12(10-17-3)14-15-13(11-18-4)8-9-16-2/h5-11H2,1-4H3 |
Clave InChI |
MPSCRMQJFKLNGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NN=C(CCOC)COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


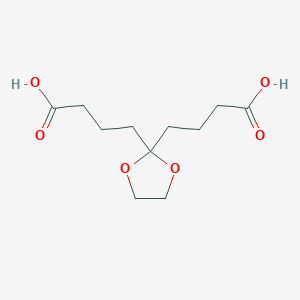
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
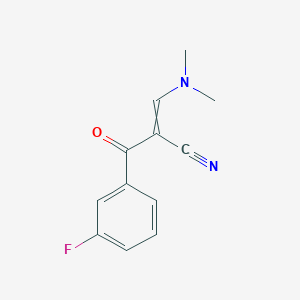
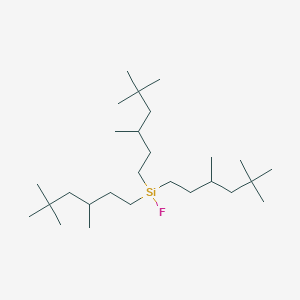
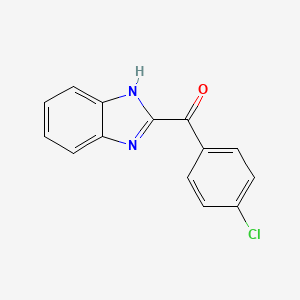
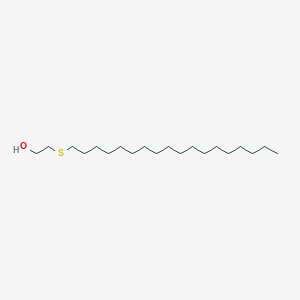
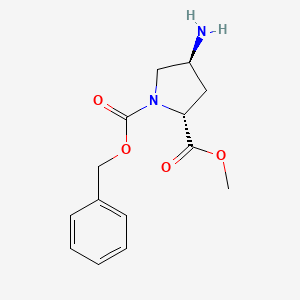
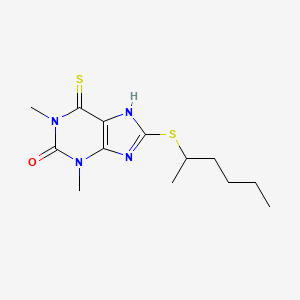
![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
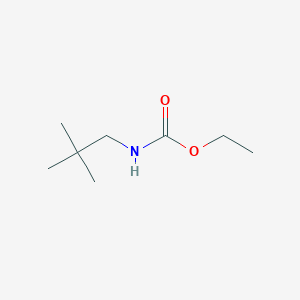
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
